Product packaging for (1S,2R)-1-Aminoindan-2-ol(Cat. No.:CAS No. 7480-35-5)

(1S,2R)-1-Aminoindan-2-ol

Cat. No.: B1218372
CAS No.: 7480-35-5
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-BDAKNGLRSA-N
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Description

(1S,2R)-1-Aminoindan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2S)-1-amino-2-indanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1218372 (1S,2R)-1-Aminoindan-2-ol CAS No. 7480-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155191, DTXSID601335000
Record name (1S,2R)-(-)-1-Amino-2-indanol
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Record name cis-1-Amino-2-indanol
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126456-43-7, 7480-35-5
Record name (1S,2R)-(-)-1-Amino-2-indanol
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Record name cis-1-Amino-2-indanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Amino-2-indanol, cis-(-)-
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Record name (1S,2R)-(-)-1-Amino-2-indanol
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Record name cis-1-Amino-2-indanol
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Record name 1-AMINO-2-INDANOL, CIS-(-)-
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Significance of Chiral Amino Alcohols in Enantioselective Synthesis

Chiral amino alcohols are a critical class of organic compounds that play a fundamental role in enantioselective synthesis—the selective production of one enantiomer of a chiral molecule over the other. polyu.edu.hknih.gov These compounds are widely utilized as chiral auxiliaries, ligands for metal catalysts, and organocatalysts, enabling the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules. chemimpex.comsciengine.com The presence of both an amino and a hydroxyl group allows for the formation of stable chelate structures with metal centers, which is crucial for creating a well-defined chiral environment around a reactive site. scirp.org This controlled environment dictates the stereochemical outcome of a reaction, leading to high levels of enantioselectivity.

The utility of chiral amino alcohols extends to a wide array of asymmetric transformations, including reductions of ketones, additions of organometallic reagents to aldehydes, and various carbon-carbon bond-forming reactions. polyu.edu.hk Their effectiveness stems from their ability to be readily prepared from naturally occurring chiral precursors like amino acids, making them accessible and cost-effective tools for asymmetric catalysis. polyu.edu.hk

Historical Context and Evolution of 1r,2s 1 Amino 2 Indanol Research

The journey of (1R,2S)-1-amino-2-indanol in chemical research is closely linked to the broader development of asymmetric catalysis. Early investigations into chiral amino alcohols laid the groundwork for the discovery and application of more sophisticated catalysts. A significant milestone in this area was the development of oxazaborolidine catalysts by Corey, Bakshi, and Shibata, famously known as the CBS reduction. insuf.orgresearchgate.net This method utilizes a catalyst prepared from a chiral amino alcohol and borane (B79455) to achieve the highly enantioselective reduction of prochiral ketones. insuf.org

(1R,2S)-1-amino-2-indanol, with its rigid indane backbone, proved to be a particularly effective precursor for these catalysts. Its cis-stereochemistry, where the amino and hydroxyl groups are on the same face of the cyclopentane (B165970) ring, provides a well-defined and predictable coordination geometry. Over the years, numerous synthetic routes to access enantiomerically pure (1R,2S)-1-amino-2-indanol have been developed, including classical resolution, enzymatic methods, and asymmetric synthesis from achiral starting materials. nih.govmdpi.com These advancements have made the compound readily available for a wide range of research and industrial applications.

Overview of Key Academic Research Domains and Applications

Stereoselective Synthesis Approaches

The paramount challenge in the synthesis of (1R,2S)-1-amino-2-indanol lies in the precise control of the relative and absolute stereochemistry of the two contiguous stereocenters. To this end, both asymmetric catalytic routes and chiral resolution techniques have been extensively explored and refined.

Asymmetric Catalytic Routes

Asymmetric catalysis offers an elegant and atom-economical pathway to enantiomerically enriched (1R,2S)-1-amino-2-indanol, often proceeding from readily available starting materials. A prominent strategy involves the asymmetric epoxidation of indene (B144670), followed by stereospecific ring-opening reactions.

One of the most successful approaches utilizes Jacobsen's asymmetric epoxidation of indene to produce (1S,2R)-indene oxide with high enantiomeric excess (ee). mdpi.comtubitak.gov.tr This is typically achieved using a chiral (R,R)-Mn-Salen complex as the catalyst in the presence of an oxidant like sodium hypochlorite (B82951) (NaOCl). mdpi.com The resulting epoxide can then be subjected to a Ritter-type reaction, involving treatment with a nitrile and a strong acid, followed by hydrolysis to yield the desired cis-amino alcohol. mdpi.com This method allows for the regio- and stereocontrolled introduction of the amino and hydroxyl groups.

Another significant catalytic approach involves the desymmetrization of prochiral starting materials. For instance, the C(sp³)–H amination of a protected 2-indanol (B118314) derivative using a chiral catalyst can introduce the amino group with high stereocontrol. mdpi.com Meggers and coworkers have developed an efficient synthesis of a protected precursor to (1R,2S)-1-amino-2-indanol via an intramolecular C(sp³)–H nitrene insertion catalyzed by a chiral ruthenium complex, achieving high yield and enantioselectivity. mdpi.com

Furthermore, the asymmetric reduction of a suitable ketone precursor represents a viable route. The synthesis can commence from indanone, which is first converted to an α-hydroxy indanone. tubitak.gov.trvulcanchem.com This intermediate is then transformed into an oxime ether, which undergoes an enantioselective reduction using a chiral catalyst, such as an oxazaborolidine, to afford (1R,2S)-1-amino-2-indanol with high cis-selectivity. tubitak.gov.tr

Catalytic Route Key Transformation Catalyst/Reagent Typical Enantiomeric Excess (ee) Reference
Asymmetric EpoxidationIndene to (1S,2R)-indene oxide(R,R)-Mn-Salen, NaOCl80-90% mdpi.com
C-H AminationIntramolecular nitrene insertionChiral Ru(II)-NHC complex95% mdpi.com
Asymmetric ReductionReduction of α-hydroxy oxime etherChiral oxazaborolidine>99% tubitak.gov.tr

Chiral Resolution Techniques

Chiral resolution provides an alternative, and often practical, means of obtaining enantiomerically pure (1R,2S)-1-amino-2-indanol from a racemic mixture of the cis-amino alcohol or a precursor. This can be accomplished through classical diastereomeric salt formation or through enzymatic kinetic resolution.

Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture of cis-1-amino-2-indanol with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. (S)-2-Phenylpropionic acid has been demonstrated as an effective resolving agent, selectively crystallizing the salt formed with (1R,2S)-1-amino-2-indanol. mdpi.com After separation, the pure enantiomer can be liberated by treatment with a base.

Enzymatic Kinetic Resolution: Enzymatic methods offer high selectivity under mild reaction conditions. Lipases are commonly employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the acylated product. For example, lipase (B570770) PS-30 has been used for the kinetic resolution of racemic trans-1-azido-2-indanol, a precursor to cis-1-amino-2-indanol. mdpi.com The unreacted (1S,2S)-azido alcohol and the acylated (1R,2R)-enantiomer can be obtained with high enantiomeric purity and subsequently converted to the respective enantiomers of cis-1-amino-2-indanol. nih.gov Similarly, ω-transaminases can be used for the biocatalytic oxidation of indene to produce chiral intermediates with high enantioselectivity.

Resolution Technique Resolving Agent/Enzyme Substrate Outcome Reference
Diastereomeric Salt Formation(S)-2-Phenylpropionic acidRacemic cis-1-amino-2-indanolSelective crystallization of the (1R,2S)-salt mdpi.com
Enzymatic Kinetic ResolutionLipase PS-30Racemic trans-1-azido-2-indanolSeparation of enantiomers via selective acylation mdpi.comnih.gov
Enzymatic Kinetic Resolutionω-TransaminaseIndeneBiocatalytic oxidation to chiral intermediates

Classical and Modern Synthetic Transformations

The synthesis of (1R,2S)-1-amino-2-indanol relies on a combination of classical and modern synthetic transformations to construct the indane skeleton and introduce the required functional groups with the correct stereochemistry.

A key transformation in many synthetic routes is the Ritter reaction , which involves the reaction of an epoxide or diol with a nitrile in the presence of a strong acid. mdpi.comtubitak.gov.tr This reaction provides a direct method for introducing the amino group vicinal to a hydroxyl group. For instance, the treatment of indene oxide with acetonitrile (B52724) and sulfuric acid, followed by hydrolysis, yields cis-1-amino-2-indanol. mdpi.com

Intramolecular amide cyclization is another important strategy for establishing the cis-stereochemistry. mdpi.com This typically involves forming an amide or urethane (B1682113) at the C1 position and installing a leaving group at the C2 position. Subsequent intramolecular cyclization with inversion of configuration at C2 leads to a cis-oxazoline or related cyclic intermediate, which can then be hydrolyzed to afford the desired product. mdpi.com

Modern synthetic methods, such as C-H activation/amination , are also being increasingly employed. As mentioned earlier, transition metal-catalyzed nitrene insertion into a benzylic C-H bond provides a powerful and direct route to protected forms of the amino alcohol. mdpi.com

The Mitsunobu reaction is a valuable tool for inverting the stereochemistry at a hydroxyl-bearing center. nih.gov This is particularly useful in multi-step syntheses where a precursor with the incorrect trans-stereochemistry is obtained. For example, the Mitsunobu inversion of (1S,2S)-azido-2-indanol can be used to generate the corresponding cis-azido ester, which is a direct precursor to (1S,2R)-1-amino-2-indanol. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in (1R,2S)-1-amino-2-indanol Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of (1R,2S)-1-amino-2-indanol. This involves careful selection of solvents, catalysts, reagents, and reaction parameters such as temperature and time.

In the asymmetric epoxidation of indene , the choice of solvent and temperature is critical to minimize racemization. A biphasic system of dichloromethane (B109758) and water at a temperature of 0–5°C has been found to be effective.

For the Ritter reaction , a large-scale synthesis was optimized to produce enantiopure (1S,2R)-1-amino-2-indanol. This involved an enantioenrichment process using L-tartaric acid to upgrade the enantiomeric excess of the final product to >99%. mdpi.com

In enzymatic resolutions , the choice of enzyme, acyl donor, and solvent can significantly impact the efficiency and selectivity of the reaction. For the lipase-catalyzed resolution of trans-1-azido-2-indanol, vinyl acetate (B1210297) in tert-butyl methyl ether was identified as an effective combination. mdpi.comnih.gov The addition of additives like γ-cyclodextrin has been shown to enhance the enantioselectivity in some biocatalytic reactions.

During the diastereoselective reduction of α-hydroxy oximes , the choice of reducing agent and catalyst is paramount. The use of a borane-THF complex in conjunction with a chiral oxazaborolidine catalyst has been shown to afford high cis-selectivity (up to 97%). tubitak.gov.tr

The following table summarizes some optimized conditions for key synthetic steps:

Reaction Step Parameter Optimized Optimized Condition Result Reference
Asymmetric EpoxidationTemperature0–5°CMinimized racemization, 90% ee
Ritter ReactionPurificationEnantioenrichment with L-tartaric acid>99% ee mdpi.com
Enzymatic ResolutionAcyl donor/SolventVinyl acetate/tert-butyl methyl etherHigh yield and ee (>99%) mdpi.comnih.gov
Diastereoselective ReductionCatalystChiral oxazaborolidine97% cis-selectivity tubitak.gov.tr

Design Principles for (1R,2S)-1-amino-2-indanol-Derived Chiral Ligands

The efficacy of (1R,2S)-1-amino-2-indanol in asymmetric catalysis stems from its use in the formation of chiral ligands that coordinate with metal centers to create highly enantioselective catalysts. mdpi.com The design of these ligands is crucial for achieving high levels of stereocontrol in chemical reactions.

Structure-Activity Relationships in Ligand Design

The rigid conformation of the indane skeleton in (1R,2S)-1-amino-2-indanol is a key feature that restricts the flexibility of the resulting metal complexes, leading to higher enantioselectivity. nih.gov The cis relationship between the amino and hydroxyl groups is particularly important as it allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. mdpi.com This chelation creates a well-defined and sterically hindered chiral environment around the metal, which is essential for differentiating between the two prochiral faces of a substrate.

Studies have shown that the primary amine is crucial for high catalytic activity and enantioselectivity in transfer hydrogenation reactions. For instance, methylation of the amine group on (1R,2S)-1-amino-2-indanol resulted in a significant drop in enantiomeric excess (e.e.). mdpi.com This suggests that the NH group may participate in hydrogen bonding interactions that are vital for the catalytic cycle. core.ac.uk

Derivatization Strategies for Enhanced Enantioselectivity

To further enhance the enantioselectivity and expand the substrate scope of catalysts derived from (1R,2S)-1-amino-2-indanol, various derivatization strategies have been employed. These strategies often involve modification of the amino or hydroxyl groups to fine-tune the steric and electronic properties of the ligand.

One common approach is the synthesis of oxazaborolidine catalysts from (1R,2S)-1-amino-2-indanol. These catalysts have proven to be highly effective in the asymmetric reduction of prochiral ketones. mdpi.comresearchgate.net Another strategy involves the introduction of bulky substituents on the nitrogen atom. For example, N-benzyl substituted derivatives of (1R,2S)-1-amino-2-indanol have been shown to be effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503), achieving high enantioselectivity. core.ac.uk

Furthermore, (1R,2S)-1-amino-2-indanol has been incorporated into more complex ligand architectures, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.com These ligands have found wide application in a variety of asymmetric catalytic reactions. The rigid backbone of the aminoindanol (B8576300) is instrumental in creating a well-defined chiral pocket in these ligand-metal complexes.

Metal-Catalyzed Asymmetric Transformations

Ligands derived from (1R,2S)-1-amino-2-indanol have been successfully applied in a range of metal-catalyzed asymmetric transformations, most notably in hydrogenation reactions.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. ijacskros.com Catalysts based on (1R,2S)-1-amino-2-indanol have demonstrated exceptional performance in these reactions.

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient method for the reduction of ketones and imines using a hydrogen donor such as isopropanol (B130326) or formic acid. google.com Ruthenium(II) and Rhodium(III) complexes bearing (1R,2S)-1-amino-2-indanol as a ligand are highly effective catalysts for the ATH of a wide range of ketones, affording the corresponding chiral alcohols in high yields and enantioselectivities. mdpi.comacs.org

For example, the catalyst formed in situ from [RuCl2(p-cymene)]2 and (1R,2S)-1-amino-2-indanol in the presence of a base catalyzes the reduction of acetophenone to (S)-1-phenylethanol with up to 91% e.e. mdpi.com The reaction is typically carried out under mild conditions, at room temperature, and with low catalyst loadings. mdpi.com The proposed mechanism involves the formation of a ruthenium hydride species which then transfers the hydride to the ketone in an enantioselective manner. mdpi.com

The versatility of these catalysts is demonstrated by their ability to reduce a variety of aromatic and alkyl ketones with good to excellent enantioselectivity. mdpi.com

Substrate (Ketone)Product (Alcohol)Catalyst SystemSolventEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Acetophenone(S)-1-Phenylethanol[RuCl2(p-cymene)]2 / (1R,2S)-1-amino-2-indanol / KOHIsopropanol9170 mdpi.com
2-Tetralone(S)-2-Tetralol[RuCl2(p-cymene)]2 / (1R,2S)-1-amino-2-indanol / KOHIsopropanol81- mdpi.com

Similarly, these catalytic systems are effective for the asymmetric transfer hydrogenation of N-sulfinylketimines, providing a route to chiral primary amines with high enantiomeric purity after removal of the sulfinyl group. acs.org The use of (1S,2R)-1-amino-2-indanol as a ligand in the ruthenium-catalyzed reduction of (R)-N-(tert-butanesulfinyl)ketimines has yielded α-branched primary amines with up to >99% e.e. acs.org

Substrate (Imine)Product (Amine)Catalyst SystemSolventEnantiomeric Excess (e.e.) (%)Reference
(R)-N-(tert-Butanesulfinyl)acetophenone imine(S)-1-Phenylethylamine[RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanolIsopropanol>99 acs.org
(R)-N-(tert-Butanesulfinyl)-2-acetonaphthone imine(S)-1-(Naphthalen-2-yl)ethanamine[RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanolIsopropanol>99 acs.org

While ATH is widely used, asymmetric pressure hydrogenation (APH) using molecular hydrogen is another important industrial process. The development of catalysts for APH that utilize ligands derived from (1R,2S)-1-amino-2-indanol is an active area of research. These reactions are often carried out under higher pressures of hydrogen gas and can offer advantages in terms of atom economy and process efficiency. The rigid and tunable nature of ligands derived from this amino alcohol makes them promising candidates for developing robust and highly selective catalysts for APH.

Catalytic Asymmetric Reduction of Prochiral Ketones with Boranes

(1R,2S)-1-amino-2-indanol has proven to be an exceptional chiral ligand for the catalytic asymmetric reduction of prochiral ketones using borane (B79455) reagents. chemical-suppliers.eucenmed.com A key application involves its use in the formation of oxazaborolidine catalysts. vulcanchem.combeilstein-journals.org These catalysts, generated in situ from the aminoindanol and a borane source, are highly effective for the enantioselective reduction of various prochiral ketones. acs.orgijprs.com

The mechanism of reduction is believed to involve the formation of an oxazaborolidine intermediate where the borane coordinates to the nitrogen and oxygen atoms of the aminoindanol. This complex then directs the hydride transfer from the borane reagent to one face of the ketone, leading to the formation of a chiral alcohol with high enantioselectivity. The rigid indane backbone of the ligand plays a crucial role in creating a sterically hindered environment that dictates the facial selectivity of the reduction. tubitak.gov.trnih.gov

Research has demonstrated that oxazaborolidine catalysts derived from (1R,2S)-1-amino-2-indanol and its enantiomer can achieve high yields and enantiomeric excesses for the reduction of a broad range of ketones, including aromatic and cyclic ketones. ijprs.comnih.gov For instance, the reduction of acetophenone and its derivatives using a catalyst system generated from (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride, and methyl iodide has been reported to yield the corresponding chiral alcohols with up to 96% enantiomeric excess. ijprs.com It was noted that acetophenone derivatives with electron-withdrawing groups exhibited higher enantioselectivity compared to those with electron-donating substituents. ijprs.com

A simplified procedure utilizing a B-methoxy oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-indan-2-ol has been developed for the asymmetric reduction of structurally diverse prochiral ketones, with a particular focus on α-amino acetophenone and its derivatives. acs.org

Table 1: Asymmetric Reduction of Prochiral Ketones

Ketone SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
Acetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium borohydride, methyl iodideUp to 96% ijprs.com
α-Amino Acetophenone DerivativesB-Methoxy oxazaborolidine from (1R,2S)-cis-1-amino-indan-2-olHigh acs.org
Various Aromatic KetonesOxazaborolidine from (1S,2R)-(-)-cis-1-amino-2-indanolHigh chemicalbook.com

Asymmetric Hydrosilylation

The application of (1R,2S)-1-amino-2-indanol extends to asymmetric hydrosilylation reactions, a powerful method for the enantioselective reduction of ketones. Chiral rhodium complexes incorporating (1R,2S)-1-amino-2-indanol as a ligand have been investigated for the asymmetric hydrosilylation of ketones. academictree.org These catalytic systems facilitate the addition of a silicon hydride across the carbonyl group, followed by hydrolysis to yield the chiral alcohol. The stereochemical outcome of the reaction is dictated by the chiral environment created by the aminoindanol ligand around the metal center.

Asymmetric Oxidation Reactions

(1R,2S)-1-amino-2-indanol and its derivatives have been utilized as chiral ligands in metal-catalyzed asymmetric oxidation reactions. For example, copper complexes of bis-oxazolines, which can be synthesized from (1S,2R)-aminoindanol, have been shown to catalyze the oxidation of cyclic alkenes with peresters. researchgate.net This reaction yields acylated allylic alcohols in good yields and with significant levels of enantiocontrol. researchgate.net Furthermore, vanadium complexes incorporating ligands derived from aminoindanol have been successfully employed in the asymmetric oxidation of sulfides and disulfides. beilstein-journals.org

Asymmetric Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, has been adapted for asymmetric synthesis using (1R,2S)-1-amino-2-indanol. In this context, the aminoindanol can act as a chiral auxiliary or substrate. rsc.orgresearchgate.netresearchgate.net

A notable application involves the use of (1S,2R)-1-amino-2-indanol as a substrate in the Petasis reaction to construct optically pure α- and β-butadienyl amines. rsc.orgresearchgate.net This metal-free reaction demonstrates broad substrate scope and high chirality induction, with diastereomeric ratios up to >20:1. rsc.orgresearchgate.net The high stereoselectivity is attributed to a six-membered chair-like transition state where the nucleophilic addition is favored across one face of the intermediate imine. rsc.orgresearchgate.net

Other Metal-Mediated Enantioselective Transformations

The versatility of (1R,2S)-1-amino-2-indanol as a chiral ligand is evident in a variety of other metal-mediated enantioselective transformations. vulcanchem.com

Chromium-Catalyzed Reactions: Ligands derived from (1S,2R)-(-)-cis-1-amino-2-indanol have been employed in chromium-catalyzed highly selective asymmetric ene reactions between aryl aldehydes and alkoxy- or silyloxyalkenes. chemicalbook.com They are also used in highly enantioselective inverse-demand hetero-Diels-Alder reactions of α,β-unsaturated aldehydes. chemicalbook.com

Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium(II) complexes of (1R,2S)-(+)-cis-1-amino-2-indanol are effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to the corresponding chiral alcohols, achieving excellent yields and selectivity. The chiral rhodium complex pentamethylcyclopentadienylrhodium chloride dimer, when combined with the (1R,2S)-aminoindanol ligand, provides a superior catalyst for the rapid and high-yielding asymmetric transfer hydrogenation of acetophenone. researchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed asymmetric azaelectrocyclization reactions have utilized bulky cis-aminoindanol derivatives as both chiral auxiliaries and nitrogen sources to produce 2,4-disubstituted chiral 1,2,5,6-tetrahydropyridines. researchgate.net

Zinc-Catalyzed Additions: Polymer-supported chiral amino alcohols, including derivatives of aminoindanol, have been used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org

Organocatalytic Applications of (1R,2S)-1-amino-2-indanol

Beyond its role in metal-based catalysis, (1R,2S)-1-amino-2-indanol and its derivatives have emerged as powerful bifunctional organocatalysts. beilstein-journals.org These catalysts possess both a Lewis basic site (the amino group) and a Brønsted acidic site (the hydroxyl group) within the same molecule, allowing for the simultaneous activation of both the nucleophile and the electrophile in a reaction.

A pioneering example is the use of a thiourea (B124793) derivative of (1R,2S)-aminoindanol to catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. beilstein-journals.org In this reaction, the thiourea moiety activates the nitroalkene through hydrogen bonding, while the amino group of the indanol scaffold interacts with the indole (B1671886), leading to a highly organized transition state and excellent enantioselectivity.

Derivatives of (1S,2R)-1-amino-2-indanol have also been developed as effective catalysts for the enantioselective acylation of diols. acs.org An N,N-dimethyl cis-aminoindanol phosphinite derivative, for instance, has been shown to be a highly reactive and tractable catalyst for the asymmetric desymmetrization of meso-1,2-diols, affording the monoester in up to 95% ee with a catalyst loading of just 5 mol %. acs.org

Immobilization and Heterogenization of (1R,2S)-1-amino-2-indanol-based Catalysts

To enhance the practical utility of (1R,2S)-1-amino-2-indanol-based catalysts, significant research has been directed towards their immobilization on solid supports. This heterogenization facilitates catalyst recovery and reuse, which is crucial for sustainable and cost-effective chemical processes.

Mesoporous materials like SBA-15 have been used as supports for immobilizing Ru(II) complexes of (1R,2S)-(+)-cis-1-amino-2-indanol. ijacskros.comlucp.net These heterogeneous catalysts have demonstrated excellent performance in the asymmetric transfer hydrogenation of prochiral ketones, with 2-propanol as the hydrogen source. ijacskros.comlucp.net The immobilization is typically achieved by functionalizing the support with a linker molecule, such as (3-chloropropyl)trimethoxysilane, followed by anchoring of the aminoindanol ligand and subsequent complexation with the metal precursor. ijacskros.com The resulting catalysts retain high activity and enantioselectivity, with the added benefit of being easily separable from the reaction mixture. lucp.net

Mechanistic Studies and Computational Analysis of 1r,2s 1 Amino 2 Indanol Catalyzed Reactions

Elucidation of Catalytic Reaction Mechanisms

The catalytic mechanisms of reactions employing (1R,2S)-1-amino-2-indanol are diverse and contingent on the specific transformation. A prominent example is its use in transfer hydrogenation reactions of ketones. pnas.orgacs.org In these reactions, a ruthenium (II) complex bearing the (1R,2S)-1-amino-2-indanol ligand facilitates the transfer of hydrogen from a donor, such as isopropanol (B130326) or formic acid, to a prochiral ketone, yielding a chiral alcohol. pnas.orgacs.org

The proposed mechanism for transfer hydrogenation often involves an outer-sphere concerted hydrogen transfer. pnas.org The catalytic cycle is initiated by the formation of a ruthenium-hydride species from the reaction of the ruthenium precursor with the amino alcohol ligand and a base. pnas.org This hydride is then transferred to the ketone, which is coordinated to the metal center. Simultaneously, a proton is transferred from the hydroxyl group of the ligand to the ketone's carbonyl oxygen, proceeding through a six-membered ring transition state. pnas.org

In other reactions, such as the Friedel-Crafts alkylation of indoles with nitroalkenes catalyzed by a thiourea (B124793) derivative of (1R,2S)-1-amino-2-indanol, a bifunctional activation mechanism is proposed. scispace.com The thiourea moiety activates the nitroalkene through hydrogen bonding, while the hydroxyl group of the aminoindanol (B8576300) scaffold interacts with the indole (B1671886), orienting it for nucleophilic attack. scispace.com This dual activation is crucial for both the reaction's success and the observed enantioselectivity. scispace.com

Similarly, in the stereocontrolled formation of fused 1,3-oxazolidines from (1R,2S)-1-amino-2-indanol and aldehydes, the reaction proceeds through the initial formation of a Schiff base (imine). mdpi.com Subsequent intramolecular cyclization, often promoted by an acylating agent, leads to the formation of the oxazolidine (B1195125) ring with a specific stereochemistry. mdpi.com

Identification of Key Intermediates and Transition States

Spectroscopic and computational methods have been instrumental in identifying key intermediates and transition states in (1R,2S)-1-amino-2-indanol-catalyzed reactions. In ruthenium-catalyzed transfer hydrogenation, intermediates such as the Ru-Cl catalyst precursor, the Ru-amide, and the active Ru-H species have been proposed and, in some cases, detected. pnas.org For instance, desorption electrospray ionization mass spectrometry (DESI-MS) has been used to intercept and characterize transient ruthenium-methyl formate (B1220265) intermediates when methanol (B129727) is the hydrogen donor. pnas.org

Computational studies, particularly Density Functional Theory (DFT), have been employed to model the transition states of these reactions. scispace.com For the thiourea-catalyzed Friedel-Crafts alkylation, DFT calculations have helped to analyze different transition states for the carbon-carbon bond-forming step. scispace.com These calculations support a mechanism where both the indole and the nitroalkene are simultaneously coordinated to the catalyst. scispace.com The stabilization of the transition state through hydrogen bonding interactions with the hydroxyl group of the catalyst is identified as a key factor for the observed enantioselectivity. scispace.com

Stereochemical Induction Mechanisms

The origin of stereochemical induction in reactions catalyzed by (1R,2S)-1-amino-2-indanol is a direct consequence of its well-defined chiral structure. The rigid indane backbone restricts conformational flexibility, creating a highly specific chiral environment around the active site of the catalyst. mdpi.comnih.gov

In transfer hydrogenation reactions, the cis relationship between the amino and hydroxyl groups allows for the formation of a stable chelate with the metal center. This chelation, along with the steric bulk of the indane framework, dictates the approach of the substrate to the metal hydride, leading to preferential formation of one enantiomer of the product alcohol.

For the thiourea-catalyzed Friedel-Crafts reaction, the stereochemical outcome is determined by the specific interactions in the transition state. scispace.com The hydroxyl group of the (1R,2S)-1-amino-2-indanol moiety plays a dual role: it orients the indole for attack on a specific face of the activated nitroalkene and stabilizes the resulting transition state through hydrogen bonding. scispace.com Computational models have shown that the transition state leading to the major enantiomer is energetically favored due to these specific interactions. scispace.comcsic.es

The stereochemical outcome in the formation of fused 1,3-oxazolidines is also governed by the rigid structure of the starting amino alcohol. mdpi.com The cis arrangement of the amino and hydroxyl groups directs the cyclization to occur in a way that leads to a specific diastereomer of the oxazolidine product. mdpi.com

Deactivation Pathways of (1R,2S)-1-amino-2-indanol-Derived Catalysts

While (1R,2S)-1-amino-2-indanol-derived catalysts are generally robust, deactivation pathways can limit their efficiency and recyclability. In metal-catalyzed reactions, potential deactivation mechanisms include oxidation of the ligand or the metal center, ligand dissociation, and the formation of inactive catalyst aggregates.

For instance, in enantioselective acylation reactions catalyzed by aminophosphinite derivatives of (1R,2S)-1-amino-2-indanol, the tertiary phosphorus group can be susceptible to oxidation, which would lead to an inactive catalyst. acs.orgorganic-chemistry.org

In some catalytic systems, an "erosion of enantiomeric excess" has been observed over the course of the reaction. conicet.gov.ar This phenomenon, seen in the enantioselective hydrogenation of ethyl pyruvate (B1213749) using a Pt/SiO2 catalyst modified with (1R,2S)-1-amino-2-indanol, suggests that the catalyst's stereochemical integrity may diminish over time, or that side reactions leading to the racemic product become more prevalent as the reaction progresses. conicet.gov.ar The exact mechanisms of this erosion can be complex and may involve changes in the catalyst structure or the formation of inhibiting byproducts.

Computational Chemistry and Molecular Modeling for Catalyst Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools for understanding and improving catalysts derived from (1R,2S)-1-amino-2-indanol. scispace.comcymitquimica.com These methods provide insights into reaction mechanisms, predict catalyst performance, and guide the rational design of new and more effective catalysts.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to investigate the electronic structure and energetics of molecules, making them particularly well-suited for studying reaction mechanisms and transition states. scispace.comconicet.gov.ar In the context of (1R,2S)-1-amino-2-indanol catalysis, DFT has been used to:

Elucidate reaction pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the most likely reaction mechanism. scispace.comcsic.es

Explain enantioselectivity: DFT can be used to model the transition states leading to different stereoisomers. The calculated energy difference between these transition states can predict the enantiomeric excess of a reaction. scispace.comconicet.gov.ar For example, in a Friedel-Crafts alkylation, DFT calculations revealed that the preferential attack of the indole on the nitroalkene to give the major enantiomer is stabilized by coordination with the catalyst's hydroxyl group. scispace.com

Guide catalyst modification: By understanding the key interactions that govern reactivity and selectivity, DFT can suggest modifications to the catalyst structure that might enhance its performance. For instance, analyzing the effect of removing the aromatic ring from the aminoindanol skeleton in a thiourea catalyst provided insights into the crucial role of this feature. csic.es

Table 1: Representative DFT Studies on (1R,2S)-1-amino-2-indanol Catalyzed Reactions

ReactionCatalystFocus of DFT StudyKey Finding
Friedel-Crafts Alkylation(1R,2S)-1-amino-2-indanol-derived thioureaAnalysis of transition states for C-C bond formation.The hydroxyl group of the catalyst is crucial for orienting the indole and stabilizing the transition state, leading to high enantioselectivity. scispace.comcsic.es
Enantioselective HydrogenationPt/SiO2 modified with (1R,2S)-1-amino-2-indanolModeling the interaction between the chiral modifier and the substrate (ethyl pyruvate).The low enantiomeric excess observed experimentally was explained by analyzing non-covalent interactions, which predicted a smaller energy difference between the diastereomeric transition states. conicet.gov.ar

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational behavior of catalysts and their interactions with substrates and solvents over time. diva-portal.orgacs.org For (1R,2S)-1-amino-2-indanol-based systems, MD simulations can be used to:

Explore catalyst and substrate conformations: MD simulations can identify the most stable conformations of the catalyst-substrate complex, which is crucial for understanding how the catalyst recognizes and binds the substrate. acs.org

Model solvent effects: The surrounding solvent can have a significant impact on a reaction. MD simulations can explicitly include solvent molecules to provide a more realistic model of the reaction environment.

Predict enzyme specificity: In biocatalysis, a combination of docking and MD simulations can be used to predict how an enzyme like ω-transaminase will interact with different substrates, including those related to the synthesis of (1R,2S)-1-amino-2-indanol. acs.org

Table 2: Applications of Molecular Dynamics Simulations in Studying (1R,2S)-1-amino-2-indanol Related Systems

SystemFocus of MD SimulationKey Application
ω-Transaminase with indanone intermediatesTo predict enantioselectivity in the synthesis of aminoindanol.Validating experimental trends in enantioselectivity by simulating the enzyme's binding pocket. acs.org
Plasmepsin II inhibitorsTo characterize the binding of inhibitors based on a dihydroxyethylene scaffold, which can be related to amino alcohol structures.Calculating binding free energies to identify more potent inhibitors. diva-portal.org

Applications of 1r,2s 1 Amino 2 Indanol in Pharmaceutical and Medicinal Chemistry Research

(1R,2S)-1-amino-2-indanol as a Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

(1R,2S)-1-amino-2-indanol is a well-established chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its rigid conformational structure is instrumental in controlling stereochemistry during chemical reactions. This is particularly crucial in the development of drugs where only a single stereoisomer exhibits the desired therapeutic effect. researchgate.net The vicinal amino and hydroxyl groups, with their cis-configuration, provide a reliable scaffold for constructing more complex chiral molecules. This stereochemical arrangement is essential for creating the precise three-dimensional structures required for biological activity in a variety of drug candidates.

Synthesis of HIV-1 Protease Inhibitors

One of the most prominent applications of (1R,2S)-1-amino-2-indanol is in the development of inhibitors for the human immunodeficiency virus (HIV)-1 protease. chemicalbook.com This enzyme is crucial for the life cycle of the HIV virus, and its inhibition leads to the production of non-infectious viral particles. diva-portal.org Researchers at Merck first highlighted the utility of this amino alcohol as an effective ligand for protease inhibitors in 1990. nih.gov

Role as a Precursor to Indinavir

(1R,2S)-1-amino-2-indanol is a key intermediate in the synthesis of Indinavir, a potent HIV-1 protease inhibitor. researchgate.netnih.govtubitak.gov.troup.com Marketed as Crixivan, Indinavir incorporates the (1R,2S)-1-amino-2-indanol structure, which is critical for its binding to the active site of the HIV protease. nih.govmdpi.com The synthesis of Indinavir relies on the specific stereochemistry of the amino alcohol to ensure the correct spatial arrangement of the final drug molecule, which is essential for its inhibitory activity. tubitak.gov.trthieme-connect.com Several synthetic routes have been developed to produce enantiomerically pure (1S,2R)-1-amino-2-indanol for this purpose, starting from materials like D-phenylalanine or through the resolution of racemic mixtures. tubitak.gov.troup.comthieme-connect.com

Development of Drug Candidates Targeting Neurotransmitter Receptors and Enzymes

The structural motifs derived from (1R,2S)-1-amino-2-indanol are being explored in the design of drug candidates that target various components of the central nervous system. Research has extended to the synthesis of compounds aimed at neurotransmitter receptors and enzymes, which are implicated in a range of neurological and psychiatric disorders. While specific drug candidates are often in early-stage research, the core structure of the aminoindanol (B8576300) provides a versatile platform for generating libraries of compounds for screening against these important biological targets.

Research in Gamma-Secretase Inhibitor Synthesis

(1R,2S)-1-amino-2-indanol has also found application in the research and synthesis of γ-secretase inhibitors. acs.org Gamma-secretase is an enzyme involved in the processing of the amyloid precursor protein (APP), a process linked to the formation of amyloid-beta plaques in Alzheimer's disease. diva-portal.org The development of inhibitors for this enzyme is a key strategy in the search for disease-modifying treatments for Alzheimer's. The chiral nature of (1R,2S)-1-amino-2-indanol is valuable in constructing the specific stereochemistry required for potent and selective inhibition of γ-secretase.

Contributions to the Synthesis of Taxol

The utility of (1R,2S)-1-amino-2-indanol extends to the synthesis of complex natural products with significant therapeutic value, such as Taxol (Paclitaxel). While not a direct precursor in the most common industrial production methods, derivatives of aminoindanols have been employed as chiral auxiliaries in synthetic strategies aimed at constructing the complex core of Taxol and its analogues. These auxiliaries help to control the stereochemistry of key bond-forming reactions, which is a major challenge in the total synthesis of this intricate molecule.

Utilization as a Biochemical Reagent in Life Science Research

Beyond its role as a synthetic intermediate, (1R,2S)-1-amino-2-indanol is utilized as a biochemical reagent in life science research. medchemexpress.comszabo-scandic.comabmole.commedchemexpress.com It serves as a valuable tool for studying various biological processes and for the development of new analytical methods. medchemexpress.comabmole.com Its ability to form complexes with metals and to act as a chiral resolving agent makes it useful in a variety of laboratory applications. For instance, it can be used to separate enantiomers of other chiral compounds, which is crucial for studying the different biological activities of stereoisomers. mdpi.com

Application AreaSpecific UseKey CompoundTherapeutic Target
Chiral Building Block Synthesis of APIs(1R,2S)-1-amino-2-indanolVarious
HIV-1 Protease Inhibitors PrecursorIndinavirHIV-1 Protease
Neurotransmitter Modulators Scaffold for drug candidatesAminoindanol derivativesNeurotransmitter receptors/enzymes
Alzheimer's Research Synthesis of inhibitorsγ-Secretase inhibitorsGamma-Secretase
Natural Product Synthesis Chiral auxiliaryTaxol derivativesMicrotubules
Life Science Research Biochemical reagent(1R,2S)-1-amino-2-indanolVarious

Advanced Research on 1r,2s 1 Amino 2 Indanol Derivatives and Analogues

Synthesis and Stereochemical Characterization of Novel Derivatives

The development of new (1R,2S)-1-amino-2-indanol derivatives is crucial for expanding their application in catalysis. Researchers continuously explore new synthetic routes to modify the core structure, aiming to fine-tune steric and electronic properties.

A significant class of derivatives includes those modified at the amino or hydroxyl group. For instance, aminophosphinite derivatives have been synthesized in a straightforward, two-step process from commercially available (1S,2R)-aminoindanol. organic-chemistry.org These derivatives serve as effective bifunctional organocatalysts. organic-chemistry.org Another approach involves the synthesis of 7-alkyl substituted cis-1-amino-2-indanol derivatives. This is achieved through a multi-step process involving a Diels-Alder reaction, asymmetric epoxidation, and a subsequent Ritter reaction, yielding bulky derivatives that are highly effective as chiral auxiliaries. researchgate.net

The synthesis of oxazaborolidine catalysts derived from cis-1-amino-2-indanol has also been a focus, as these have proven to be highly efficient in the enantioselective reduction of carbonyl compounds compared to other chiral 1-amino-2-alcohol structures. mdpi.comnih.gov Furthermore, novel spirobis(oxazolines) have been developed, demonstrating excellent stereocontrol in copper-catalyzed Diels-Alder reactions. researchgate.net

Stereochemical characterization is paramount to confirming the structure and purity of these novel derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are routinely employed to elucidate the precise three-dimensional arrangement of atoms, confirming the retention or inversion of stereochemistry during synthesis. researchgate.net For example, the absolute stereochemistry of resolved cis- and trans-phenoxy alcohol isomers has been assigned using a combination of CD and NMR spectroscopy. researchgate.net

Impact of Structural Modifications on Catalytic Performance

Modifying the structure of (1R,2S)-1-amino-2-indanol has a profound impact on its performance as a ligand or catalyst in asymmetric reactions. mdpi.comresearchgate.net Changes to the substituents on the aromatic ring or at the amino and hydroxyl groups can alter the catalyst's activity, selectivity, and stability. mdpi.commdpi.com

The introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket, which better differentiates between the prochiral faces of a substrate. For instance, the development of bulky 7-alkyl substituted cis-aminoindanol derivatives has proven effective in asymmetric 6π-azaelectrocyclization. researchgate.net The conformational rigidity of the indane skeleton is a key factor in achieving high selectivity. nih.gov

The electronic properties of the ligand also play a critical role. An aminophosphinite derivative of (1S,2R)-1-amino-2-indanol acts as a bifunctional catalyst where the phosphinite group functions as a Lewis base to activate the acylating reagent in the enantioselective acylation of diols, achieving up to 95% enantiomeric excess (ee). organic-chemistry.org In another study, an aminoindanol-derived cyclopropenimine catalyst demonstrated improved reactivity and enantioselectivity (up to 89% ee) in the Michael addition of amino ester imines compared to other catalysts. beilstein-journals.org

The following table summarizes the performance of various (1R,2S)-1-amino-2-indanol-based catalysts in different asymmetric reactions, highlighting the effect of structural modifications.

Catalyst/LigandReaction TypeSubstrateEnantiomeric Excess (ee)YieldReference
Aminophosphinite DerivativeEnantioselective Acylationmeso-1,2-diolsUp to 95%High organic-chemistry.org
Aminoindanol-derived CyclopropenimineMichael AdditionAmino ester imine89%--- beilstein-journals.org
Oxazaborolidine DerivativeKetone ReductionProchiral ketonesHighGood nih.gov
7-alkyl substituted aminoindanol (B8576300)6π-Azaelectrocyclization---Very Effective--- researchgate.net
Copper-Spirobis(oxazoline) ComplexDiels-Alder Reaction---Up to 98.4%--- researchgate.net

Investigation of Stereoisomeric Forms and Their Differential Applications

The stereochemistry of 1-amino-2-indanol (B1258337) is critical to its function. The molecule has two chiral centers, giving rise to four possible stereoisomers: (1R,2S) and (1S,2R) which are enantiomers with a cis relationship between the amino and hydroxyl groups, and (1R,2R) and (1S,2S) which are enantiomers with a trans relationship.

The cis and trans diastereomers exhibit distinct applications due to their different spatial arrangements. The cis isomers, (1R,2S) and (1S,2R), are widely used in the synthesis of HIV protease inhibitors like Indinavir, where only a single stereoisomer provides the desired therapeutic effect. researchgate.net Their rigid structure makes them excellent chiral auxiliaries and ligands for a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions. mdpi.comresearchgate.net For example, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are notably effective for the enantioselective reduction of carbonyl compounds. nih.gov

The trans isomers, such as (1R,2R)-1-amino-2-indanol, also find utility in asymmetric synthesis. They can be used as starting materials for oxazoline-alcohol ligands, which are employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. sigmaaldrich.com

The choice between the (1R,2S) and (1S,2R) enantiomers is crucial as they typically yield opposite enantiomers of the product in an asymmetric reaction. A synthesis utilizing the (1R,2S)-aminoindanol ligand will produce one enantiomer of the target molecule, while using the (1S,2R) ligand under identical conditions will produce the other. This enantiomeric relationship is fundamental to asymmetric catalysis, allowing for the selective synthesis of a desired chiral compound. For example, an enantioselective synthesis of either isomer of cis-aminoindanol was developed using baker's yeast reduction, allowing access to both optically pure forms for use in producing specific enantiomeric products. nih.gov

The differential application of these stereoisomers is highlighted in the synthesis of chiral primary amines and in enzymatic resolutions. For instance, lipase-catalyzed selective acylation of racemic trans-1-azidoindan-2-ol allows for the separation and preparation of both (1S,2R)- and (1R,2S)-1-aminoindan-2-ol in high enantiomeric excess. researchgate.netnih.gov

StereoisomerConfigurationCommon ApplicationExampleReference
(1R,2S)-1-amino-2-indanolcisChiral Ligand/AuxiliaryAsymmetric Transfer Hydrogenation of Ketones acs.org
(1S,2R)-1-amino-2-indanolcisChiral Ligand/AuxiliaryKey intermediate for the HIV protease inhibitor Indinavir researchgate.net
(1R,2R)-1-amino-2-indanoltransChiral Ligand PrecursorSynthesis of oxazoline-alcohol ligands for diethylzinc additions sigmaaldrich.com
(1S,2S)-1-amino-2-indanoltransChiral AuxiliaryEnzymatic resolution via selective acylation nih.gov

Future Perspectives and Emerging Research Opportunities for 1r,2s 1 Amino 2 Indanol

Sustainable and Green Chemistry Approaches in (1R,2S)-1-amino-2-indanol Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of chiral compounds like (1R,2S)-1-amino-2-indanol. Future research is geared towards developing more environmentally benign and efficient processes.

A significant area of focus is the use of biocatalysis. Enzymatic resolutions have proven to be a powerful tool for producing enantiomerically pure (1R,2S)-1-amino-2-indanol. For instance, lipases have been successfully employed for the kinetic resolution of racemic intermediates through selective acylation. researchgate.netnih.gov Lipase (B570770) B from Candida antarctica (CALB) has demonstrated high enantiomeric excess in the N-acetylation of (1S,2R)-1-amino-2-indanol. researchgate.net The use of immobilized enzymes in continuous-flow systems further enhances efficiency compared to traditional batch processes. researchgate.net

Another promising avenue is the use of transaminases for the asymmetric synthesis of aminoindanol (B8576300). nih.gov Research has shown that ω-transaminases can be used for the kinetic resolution of (2R)-aminoindanol to produce the desired cis-(1S,2R) isomer with high diastereomeric excess, particularly with the addition of cyclodextrins to enhance enantioselectivity. nih.gov

Beyond biocatalysis, efforts are being made to develop catalytic systems that operate under milder conditions, use less hazardous solvents, and reduce waste generation. This includes the exploration of atom-economical reactions and the recycling of catalysts.

Table 1: Biocatalytic Approaches for (1R,2S)-1-amino-2-indanol Synthesis

Enzyme TypeReactionSubstrateKey FindingsReference
LipaseEnantioselective acylationRacemic cis-1-amino-2-indanol derivativesHigh enantiomeric excess (>99% ee) achieved. mdpi.com mdpi.com
Lipase (CALB)Selective N-acetylation(1S,2R)-1-amino-2-indanolHigh enantiomeric excess demonstrated in a continuous-flow system. researchgate.net researchgate.net
ω-TransaminaseKinetic resolution(2R)-AminoindanolProduction of cis-(1S,2R)-1-amino-2-indanol with 96% de. nih.gov nih.gov
Baker's YeastReduction1-(methoxycarbonyl)-indan-2-oneEnantioselective synthesis leading to optically pure (1R, 2S)-aminoindanol. nih.gov nih.gov

Exploration of Novel Catalytic Domains and Reaction Types

The utility of (1R,2S)-1-amino-2-indanol extends beyond its established roles. Researchers are actively exploring its application in new catalytic domains and reaction types, aiming to broaden its synthetic utility.

Derivatives of (1R,2S)-1-amino-2-indanol are being investigated as ligands in a wider range of asymmetric catalytic reactions. sigmaaldrich.com While its use in transfer hydrogenation and the formation of BOX and PyBOX ligands is well-documented, new frontiers include its application in C-H bond functionalization. mdpi.comnih.gov The development of chiral ligands that can effectively control the stereochemistry of C-H activation reactions is a significant area of research, with potential applications in the direct synthesis of complex molecules from simple precursors. nih.gov

Furthermore, aminophosphinite derivatives of (1R,2S)-1-amino-2-indanol have emerged as effective organocatalysts for the enantioselective acylation of diols. organic-chemistry.orgacs.org These catalysts, which can be easily prepared from commercially available aminoindanol, have shown high reactivity and enantioselectivity in the desymmetrization of meso-1,2-diols. organic-chemistry.orgacs.org

The development of novel catalyst systems, including those based on N-heterocyclic carbenes (NHCs) in combination with chiral co-catalysts derived from aminoindanol, is another promising area. researchgate.netethz.ch These systems have the potential to catalyze a variety of transformations with high selectivity.

Innovation in Pharmaceutical and Agrochemical Applications

(1R,2S)-1-amino-2-indanol is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the HIV protease inhibitor Indinavir. tubitak.gov.trresearchgate.netgoogle.com Future research in this area will likely focus on leveraging the unique stereochemical properties of aminoindanol to design and synthesize new therapeutic agents with improved efficacy and safety profiles. chemimpex.comchemimpex.com

The rigid scaffold of (1R,2S)-1-amino-2-indanol is an attractive feature for drug design, as it can help to pre-organize the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target. nih.gov Its use as a chiral auxiliary allows for the stereocontrolled synthesis of complex molecules with multiple chiral centers, a common feature in modern drug candidates. researchgate.net

In the agrochemical sector, the demand for enantiomerically pure pesticides and herbicides is growing due to the understanding that often only one enantiomer possesses the desired biological activity, while the other may be inactive or even harmful. acs.org Chiral ligands derived from (1R,2S)-1-amino-2-indanol can play a crucial role in the asymmetric synthesis of these agrochemicals. researchgate.net The development of efficient and scalable catalytic asymmetric methods for the production of chiral agrochemicals is an active area of research with significant commercial potential. acs.org

Table 2: Key Applications of (1R,2S)-1-amino-2-indanol in Bioactive Compound Synthesis

Application AreaExample CompoundRole of (1R,2S)-1-amino-2-indanolReference
PharmaceuticalsIndinavir (HIV Protease Inhibitor)Key chiral building block. tubitak.gov.trresearchgate.netchemicalbook.com tubitak.gov.trresearchgate.netchemicalbook.com
PharmaceuticalsSelective Serotonin (B10506) Reuptake Inhibitors (SSRIs)Chiral intermediate for synthesis. chemimpex.com chemimpex.com
AgrochemicalsChiral Pesticides/HerbicidesPrecursor for chiral ligands used in asymmetric synthesis. acs.orgresearchgate.net acs.orgresearchgate.net

Advancements in Characterization Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involving (1R,2S)-1-amino-2-indanol and its derivatives is crucial for the rational design of more efficient and selective catalysts. Advanced characterization techniques are playing an increasingly important role in these mechanistic studies.

Spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in a catalytic cycle. Gas-phase spectroscopy studies have been used to investigate the conformational properties of neutral and protonated forms of cis- and trans-aminoindanol, revealing the importance of intramolecular hydrogen bonding. researchgate.net

Computational modeling and density functional theory (DFT) calculations are also powerful tools for elucidating reaction pathways and understanding the origins of stereoselectivity. These theoretical studies can complement experimental data and provide insights that are difficult to obtain through experiments alone.

The combination of advanced spectroscopic techniques and computational methods will continue to be instrumental in unraveling the intricate details of reactions catalyzed by systems derived from (1R,2S)-1-amino-2-indanol, paving the way for the development of the next generation of highly effective chiral catalysts.

Q & A

Basic Research Question

  • Chromatography : TLC (ethyl acetate/petroleum ether) separates imine (Rf = 0.25) and fused oxazolidine (Rf = 0.70) derivatives .
  • FT-IR : Absence of C=N (1634 cm⁻¹) or C=O bonds distinguishes oxazolidine products from Schiff bases .
  • Recrystallization : Sequential recrystallization resolves mixed crystals (e.g., salicylaldehyde adducts) into enantiopure fractions .

Advanced Application : X-ray crystallography and NMR coupling constants (e.g., J values for vicinal protons) validate stereochemical assignments .

What role does (1R,2S)-1-amino-2-indanol play in asymmetric catalysis?

Advanced Research Question

  • Ligand Design : The rigid indanol scaffold enables high stereoselectivity in ruthenium-catalyzed transfer hydrogenation of aryl ketones (up to 98% ee) .
  • Boron Reagents : Catalyzes asymmetric reductions (e.g., DMSB for Fluoxetine synthesis) by stabilizing transition states via NH/OH hydrogen bonding .
  • Thermodynamic vs. Kinetic Control : Enantioface discrimination in ketone hydrogenation is influenced by catalyst rigidity and solvent polarity .

Data Highlight : Jacobsen’s Mn-(salen) catalyst achieves chirality transfer from indene oxide to aminoindanol, critical for enantiopure drug intermediates .

How can computational methods predict aminoindanol’s efficacy as a chiral ligand?

Advanced Research Question

  • Molecular Docking : Predicts binding affinities of aminoindanol-derived ligands (e.g., with ruthenium or boron centers) .
  • Transition-State Modeling : Identifies steric and electronic factors governing enantioselectivity in ketone reductions .
  • DFT Studies : Compare activation energies for competing pathways (e.g., cis-glycol dehydrogenase vs. oxidase activity) .

What challenges arise in achieving high enantioselectivity during kinetic resolution?

Advanced Research Question

  • Competing Pathways : Pseudomonas putida initially produces racemic diols due to low toluene dioxygenase stereoselectivity. Extended reaction times or engineered enzymes mitigate this .
  • Dehydrogenase Interference : Oxidation of (1R,2S)-diol to α-hydroxyindanone reduces yield unless suppressed by additives .
  • Salt Formation : Sodium salt resolution with (S)-2-phenylpropionic acid achieves 35% yield but requires iterative enantioenrichment .

How does the acylating agent choice impact diastereomer resolution?

Advanced Research Question

  • Benzoate vs. Acetate : Trans-1-benzamido-2-indanol crystallizes more readily than acetates, enabling >80% ee via selective precipitation .
  • Strong Acid Hydrolysis : Converts trans-amides to cis-aminoindanol via acid-catalyzed epimerization, favoring thermodynamically stable cis isomers .

What are recent advances in ω-transaminase applications for aminoindanol synthesis?

Basic Research Question

  • Deracemization : Vibrio fluvialis transaminase deracemizes indanone precursors with 96% ee .
  • Co-Substrate Engineering : L-Alanine enhances amine donor recycling, improving conversion rates in transaminase cascades .

Advanced Insight : Fusion enzymes (e.g., transaminase-lactate dehydrogenase) enable redox self-sufficient systems, reducing cofactor dependency .

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(1S,2R)-1-Aminoindan-2-ol
Reactant of Route 2
(1S,2R)-1-Aminoindan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.